2-((2-Aminoethyl)amino)acetic acid dihydrochloride
Overview
Description
2-((2-Aminoethyl)amino)acetic acid dihydrochloride is a derivative of glycine, an amino acid. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is often used as a reagent in biochemical studies and has potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Aminoethyl)amino)acetic acid dihydrochloride typically involves the reaction of glycine with ethylenediamine. The process includes the following steps:
Reaction of Glycine with Ethylenediamine: Glycine is reacted with ethylenediamine under controlled conditions to form 2-((2-Aminoethyl)amino)acetic acid.
Formation of Dihydrochloride Salt: The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Large quantities of glycine and ethylenediamine are reacted in industrial reactors.
Purification: The product is purified through crystallization or other separation techniques.
Formation of Dihydrochloride Salt: The purified compound is then converted to its dihydrochloride form by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
2-((2-Aminoethyl)amino)acetic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, typically involving hydrogenation.
Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Hydrogen gas in the presence of a catalyst is often used for reduction.
Substitution Reagents: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-((2-Aminoethyl)amino)acetic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biochemical studies to understand protein and enzyme functions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Aminoethyl)amino)acetic acid dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simple diamine that is structurally related to 2-((2-Aminoethyl)amino)acetic acid.
Glycine: The parent amino acid from which the compound is derived.
N-(2-Aminoethyl)glycine:
Uniqueness
2-((2-Aminoethyl)amino)acetic acid dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. This makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-aminoethylamino)acetic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.2ClH/c5-1-2-6-3-4(7)8;;/h6H,1-3,5H2,(H,7,8);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCYRBQLBGZFDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948091 | |
Record name | N-(2-Aminoethyl)-glycine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20948091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25240-38-4 | |
Record name | N-(2-Aminoethyl)-glycine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20948091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.